2-Acetamido-4,6-o-benzylidene-2-deoxy-D-glucopyranose
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Overview
Description
2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose is an intermediate in the synthesis and research of advanced antiviral and antifungal therapies . It plays a significant role in the study of combating against rhinoviruses, influenzas, herpetic ailments, and fungal infestations comprising pathogens of Candida extraction .
Synthesis Analysis
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside, obtained from 2-acetamido-2-deoxy-D-glucose, was converted into benzyl 2-acetamido-3-O-benzyl-1-2,6-dideoxy-α-D-glucopyranoside. A double inversion of configuration at C-4 in this compound, with the introduction of an amino-group via the corresponding azide followed by N-acetylation and removal of the benzyl groups, gave 2,4-diacetamido-2,4,6-trideoxy-D-glucose .Molecular Structure Analysis
The empirical formula of this compound is C15H19NO6 . Its molecular weight is 309.31 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its empirical formula (C15H19NO6), molecular weight (309.31), and its storage temperature (refrigerated) .Scientific Research Applications
Synthesis and Biomedical Applications
Adjuvant Activity : 2-Acetamido-4,6-o-benzylidene-2-deoxy-D-glucopyranose derivatives have been synthesized and tested for adjuvant activity. Certain derivatives exhibit adjuvant activity, potentially useful in vaccine development (Merser, Sinaỹ, & Adam, 1975).
Synthesis of Glycopeptides and Glycosides : This compound has been used in the synthesis of various glycosides and glycopeptides. These synthetic compounds are valuable for studying the structure and function of glycoconjugates, important in many biological processes (Jeanloz, Walker, & Sinaỹ, 1968).
Reference Compounds for Glycopeptide Synthesis : Its derivatives have served as reference compounds in the synthesis and structure determination of glycopeptides, aiding in the understanding of protein-carbohydrate interactions (Shaban & Jeanloz, 1971).
Chemical Synthesis and Modification
Development of Synthetic Methodologies : Research has focused on developing methodologies for the synthesis of this compound and its derivatives. These synthetic routes are crucial for producing complex carbohydrates and glycoconjugates for research (Hasegawa, Kawai, Kasugai, & Kiso, 1978).
Synthesis of Complex Carbohydrates : The compound has been used in the synthesis of complex carbohydrates, which are essential for studying carbohydrate-mediated biological processes (Pougny & Sinaÿ, 1974).
Potential Chemotherapeutic Applications
- Development of Chemotherapeutic Agents : Derivatives of this compound have been explored as potential chemotherapeutic agents. These studies contribute to the field of medicinal chemistry and drug development (Paul & Korytnyk, 1984).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known to be an intermediate in the synthesis and research of crafting avant-garde antiviral and antifungal therapies .
Mode of Action
It’s used as a building block for the synthesis of complex carbohydrates .
Biochemical Pathways
As an intermediate in the synthesis of antiviral and antifungal therapies, it may influence pathways related to these diseases .
Result of Action
As an intermediate in the synthesis of antiviral and antifungal therapies, it may contribute to the overall therapeutic effects of these treatments .
Properties
IUPAC Name |
N-[(4aR,7R,8R,8aS)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-8(17)16-11-12(18)13-10(21-14(11)19)7-20-15(22-13)9-5-3-2-4-6-9/h2-6,10-15,18-19H,7H2,1H3,(H,16,17)/t10-,11-,12-,13-,14?,15?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXDAEIOQFFRMF-SNNRFPGISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC1O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29776-43-0 |
Source
|
Record name | 2-Acetamido-4,6-o-benzylidene-2-deoxy-D-glucopyranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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